molecular formula C7H14O2 B8220518 3-Butyloxetan-3-ol

3-Butyloxetan-3-ol

Cat. No.: B8220518
M. Wt: 130.18 g/mol
InChI Key: OPRBHSNHUMLSOP-UHFFFAOYSA-N
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Description

3-Butyloxetan-3-ol: is an organic compound with the molecular formula C₇H₁₄O₂ . It features a four-membered oxetane ring with a hydroxyl group and a butyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butyloxetan-3-ol can be synthesized through several methods. One common approach involves the ring-opening of epoxides with carboxylic acids, followed by cyclization. For instance, the reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide can yield oxetan-3-ol derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase-transfer catalysts and controlled reaction environments to minimize by-products and enhance regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Butyloxetan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

3-Butyloxetan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The oxetane ring’s strained structure makes it prone to ring-opening reactions, which can lead to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

    Oxetan-3-ol: Similar structure but lacks the butyl substituent.

    3-Methyloxetane: Contains a methyl group instead of a butyl group.

    3,3-Dimethyloxetane: Features two methyl groups on the oxetane ring.

Uniqueness: 3-Butyloxetan-3-ol is unique due to its butyl substituent, which imparts different physicochemical properties compared to other oxetane derivatives.

Properties

IUPAC Name

3-butyloxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-7(8)5-9-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRBHSNHUMLSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-oxetanone (0.5 g, 6.93 mmol) in dry THF (6 mL), at −78° C., under argon atmosphere, 2.5M solution of butyl lithium (BuLi) in hexane (3.05 mL, 7.62 mmol) was added dropwise over 10 min. The reaction was left to react 3 h at −78° C., then quenched with water and concentrated to dryness. The crude mixture was dissolved in CH2Cl2 and dried over Na2SO4. The organic solution was filtered and concentrated to dryness to afford a pale yellow oil (0.505 g). The crude product was purified by column chromatography using a Teledyne ISCO apparatus, eluting with Cy/TBME (from 100:0 to 70:30) affording the title compound (0.45 g, 50%) as transparent oil. 1H NMR (CDCl3): δ 0.90-1.04 (m, 3H), 1.36-1.47 (m, 4H), 1.79-1.93 (m, 2H), 4.53 (d, J=7.1, 2H), 4.59 (d, J=6.9, 2H).
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0.5 g
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reactant
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3.05 mL
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6 mL
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